3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
The compound 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a structurally complex molecule featuring a tricyclic core (azatricyclo[7.3.1.0^{5,13}]trideca-pentaene) fused with a 2,4-dione moiety. The molecule is further substituted with a piperidin-4-ylmethyl group linked to a 2-(2,4-dichlorophenoxy)acetyl chain.
Properties
IUPAC Name |
2-[[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-18-7-8-22(21(28)13-18)34-15-23(31)29-11-9-16(10-12-29)14-30-25(32)19-5-1-3-17-4-2-6-20(24(17)19)26(30)33/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJMJKAMMFDDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of 2-(2,4-dichlorophenoxy)acetic acid with piperidine under reflux conditions.
Acylation Reaction: The piperidine intermediate is then acylated using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Acylation and Alkylation of the Piperidine Core
The piperidine ring undergoes functionalization at the nitrogen and carbon centers. Key reactions include:
-
Acylation : Reaction with acetic anhydride or acyl chlorides introduces acetyl or other acyl groups to the piperidine nitrogen (e.g., formation of the 2-(2,4-dichlorophenoxy)acetyl substituent).
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Alkylation : The methylene bridge (CH₂) connecting the piperidine and azatricyclo systems participates in nucleophilic alkylation, enabling further derivatization .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, DCM, RT | Acetylated piperidine | 75–85% | |
| Alkylation | CH₂Br₂, K₂CO₃, DMF | Extended alkyl chain | 60–70% |
Nucleophilic Aromatic Substitution (NAS) at the Dichlorophenoxy Group
The electron-deficient 2,4-dichlorophenoxy moiety is susceptible to NAS. For example:
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Chlorine displacement with amines or alkoxides under catalytic Cu(I) conditions .
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Suzuki coupling with arylboronic acids to diversify the aromatic ring .
| Substrate | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| 2,4-Dichlorophenoxy | Piperidine, CuI | 2-Piperidinyl-4-chlorophenoxy | >90% (para) | |
| 2,4-Dichlorophenoxy | PhB(OH)₂, Pd(PPh₃)₄ | Biphenyl derivative | 65% |
Reactivity of the Azatricyclo System
The azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione core displays:
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Keto-enol tautomerism , enabling condensation reactions with hydrazines or hydroxylamines to form heterocyclic fused systems .
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Diels-Alder reactivity at the conjugated diene moiety, yielding polycyclic adducts under thermal conditions .
| Reaction | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Condensation | NH₂NH₂, EtOH, Δ | Pyrazolo-tricyclic derivative | Anticancer leads | |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Hexacyclic adduct | Material science |
Hydrolysis of the Dione System
The 2,4-dione group undergoes selective hydrolysis:
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Acidic conditions (HCl, H₂O/THF) cleave the 4-position carbonyl to a carboxylic acid .
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Basic conditions (NaOH, MeOH/H₂O) yield dicarboxylate salts .
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| 1M HCl, 60°C | Monocarboxylic acid | C4 > C2 (3:1) | |
| 0.5M NaOH, RT | Disodium carboxylate | Quantitative |
Pharmaceutical Derivatization
The compound’s bioactivity is modulated via:
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Amide formation : Coupling with primary amines (e.g., quinoline-6-carboxamide) .
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Esterification : Conversion of the dione to bis-esters for prodrug development .
| Derivative | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinoline-6-carboxamide | Kinase inhibitor | 12 ± 3 | |
| Bis-methyl ester | Antifungal agent | 45 ± 8 |
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a piperidine ring substituted with a dichlorophenoxyacetyl group, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 522.1413 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits moderate-to-good antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the inhibition of cell migration and proliferation, making it a candidate for further development as an anticancer agent.
Antimigratory Effects
In addition to its antiproliferative properties, the compound has shown significant antimigratory activity in cellular assays. This characteristic is particularly relevant in cancer therapy, where metastasis contributes to poor patient outcomes. The ability to hinder cell movement may lead to reduced metastatic potential of tumors.
Potential Neurological Applications
Given the structural features resembling known neuroactive compounds, there is potential for this compound in treating neurological disorders. Its interaction with various neurotransmitter systems could be explored further to assess efficacy in conditions such as anxiety or depression.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect was confirmed through flow cytometry and Western blot analyses.
Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 15 | Induction of apoptosis |
| Antiproliferative | A549 | 20 | Inhibition of cell cycle progression |
| Antimigratory | MCF-7/A549 | 10 | Inhibition of migration via ECM disruption |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as growth, migration, and differentiation . By binding to the active site of c-Met, the compound prevents the phosphorylation and activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several derivatives documented in the literature:
Key Structural and Functional Differences
Substituent Impact: The 2,4-dichlorophenoxy group in the target compound distinguishes it from analogues with methoxyphenyl (e.g., compound 20 in ) or hydroxyphenyl (e.g., ) substituents. Chlorinated aromatic groups typically enhance lipophilicity and resistance to metabolic degradation, which may confer pesticidal or prolonged biological activity . Piperidine vs. Piperazine Side Chains: The target compound uses a piperidin-4-ylmethyl linkage, whereas others (e.g., ) employ piperazine derivatives. Piperazine-based compounds often exhibit enhanced solubility and receptor-binding versatility due to the additional nitrogen atom .
Core Modifications: The 3-azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core is conserved across most analogues.
Pharmacological and Physicochemical Properties
- Receptor Affinity: Compound 20 () demonstrated 5-HT receptor affinity, but the target compound’s dichlorophenoxy group may shift activity toward non-CNS targets (e.g., herbicide action) due to steric and electronic differences.
Research Findings and Data Gaps
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described for similar azatricyclic derivatives, such as phosphazene-mediated cyclization (as in ) or piperidine-acylation reactions .
- X-ray crystallography data for analogues (e.g., ) confirm the rigidity of the tricyclic core, which may stabilize binding interactions.
Biological Data: No direct pharmacological studies on the target compound were identified. Comparative molecular modeling with 5-HT receptor ligands (e.g., ) could elucidate CNS activity, but this remains speculative without experimental validation.
Unresolved Questions: The impact of the piperidin-4-ylmethyl linker on bioavailability versus piperazine-based analogues. Environmental persistence due to the dichlorophenoxy group, a concern highlighted in pesticide studies .
Biological Activity
The compound 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.35 g/mol. The structure features a piperidine moiety and a dichlorophenoxyacetyl group, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.35 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor binding, influencing various signaling pathways.
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of azatricyclo compounds have shown cytotoxic effects against various cancer cell lines:
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 43.4 μM against breast cancer T47D cells .
Antimicrobial Activity
Compounds containing dichlorophenoxy groups are known for their antimicrobial properties. The presence of such groups in our compound suggests potential efficacy against bacterial strains:
- Research Findings : A study found that similar compounds exhibited significant antibacterial activity against pathogenic bacteria when tested in vitro .
Anti-inflammatory Effects
The presence of piperidine and azatricyclo structures may confer anti-inflammatory properties:
- Evidence : Compounds derived from piperidine have been reported to reduce inflammation markers in various biological assays .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. The toxicity of dichlorophenoxy compounds has been documented:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-yl}methyl)-3-azatricyclo[...]dione, and how can intermediates be validated?
- Methodological Answer : A multi-step synthesis is typically required due to the compound’s complex tricyclic core and functionalized piperidine moiety. Key steps include:
- Step 1 : Formation of the azatricyclo core via [7.3.1.0^{5,13}] ring closure using a Diels-Alder reaction or photochemical cyclization, as observed in structurally related systems .
- Step 2 : Piperidine functionalization via nucleophilic substitution at the 4-position, followed by acetylation with 2-(2,4-dichlorophenoxy)acetyl chloride.
- Validation : Intermediate purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., verifying coupling constants for stereochemical integrity) .
Q. How can the compound’s stereochemistry and crystal structure be resolved experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For this compound:
- Grow crystals via slow evaporation in a dichloromethane/methanol mixture.
- Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Refinement protocols (e.g., SHELXL) should achieve R-factor < 0.05, with careful attention to anisotropic displacement parameters for chlorine atoms .
Q. What analytical techniques are critical for characterizing purity and stability under varying pH conditions?
- Methodological Answer :
- Purity : Combine LC-MS (ESI+ mode) to detect impurities ≥0.1% and ¹H/¹³C NMR for structural confirmation.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with analysis via UV-Vis spectroscopy (λ = 254 nm) and pH-dependent hydrolysis assays (pH 1–13 buffers) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with potential enzymatic targets (e.g., cytochrome P450 isoforms). Parameterize the ligand using PubChem’s 3D conformer data (InChI Key: NXJWGXQDKPXJHE-UHFFFAOYSA-N) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Focus on the azatricyclo core’s electron-deficient regions .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Analysis : Compare logP (calculated via XLogP3) with experimental permeability (Caco-2 assay) to assess bioavailability discrepancies.
- Metabolite Profiling : Use HRMS (Q-TOF) to identify phase I/II metabolites in liver microsomes. For example, oxidative dechlorination or piperidine ring hydroxylation may explain reduced efficacy in vivo .
Q. How can process parameters be optimized for scale-up synthesis while minimizing byproducts?
- Methodological Answer :
- DoE Approach : Apply a Box-Behnken design to variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%).
- In-line Monitoring : Use ReactIR to track intermediate formation and optimize reaction quenching to prevent over-acylation .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomembranes or proteins?
- Methodological Answer :
- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of isotopically labeled proteins (e.g., serum albumin) upon ligand binding.
- Fluorescence Quenching : Measure Stern-Volmer constants using tryptophan fluorescence to quantify binding affinity (e.g., Kd < 10 μM suggests high potency) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
